3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one 3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14809330
InChI: InChI=1S/C18H22N4O3/c1-3-4-5-6-7-15-12(2)14-9-8-13(10-16(14)25-18(15)23)24-11-17-19-21-22-20-17/h8-10H,3-7,11H2,1-2H3,(H,19,20,21,22)
SMILES:
Molecular Formula: C18H22N4O3
Molecular Weight: 342.4 g/mol

3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

CAS No.:

Cat. No.: VC14809330

Molecular Formula: C18H22N4O3

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one -

Specification

Molecular Formula C18H22N4O3
Molecular Weight 342.4 g/mol
IUPAC Name 3-hexyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
Standard InChI InChI=1S/C18H22N4O3/c1-3-4-5-6-7-15-12(2)14-9-8-13(10-16(14)25-18(15)23)24-11-17-19-21-22-20-17/h8-10H,3-7,11H2,1-2H3,(H,19,20,21,22)
Standard InChI Key DYUYXHMXZKQJFW-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=C(C2=C(C=C(C=C2)OCC3=NNN=N3)OC1=O)C

Introduction

Structural Characteristics

The molecular architecture of 3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is defined by three key substituents:

  • A hexyl chain at position 3, contributing to lipophilicity and potential membrane interaction.

  • A methyl group at position 4, influencing steric and electronic properties.

  • A 1H-tetrazol-5-ylmethoxy group at position 7, introducing polarity and hydrogen-bonding capability.

The chromen-2-one core (C₉H₆O₂) provides a planar, conjugated system conducive to π-π interactions and binding to biological targets . The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capacity .

Table 1: Molecular Properties

PropertyValueSource Analogue
Molecular FormulaC₁₉H₂₃N₄O₃
Molecular Weight~356.4 g/mol
logP (Predicted)2.3–3.1
Hydrogen Bond Acceptors7

Synthesis and Characterization

Synthetic Routes

Synthesis typically involves multi-step strategies:

  • Chromenone Core Formation: Condensation of resorcinol derivatives with β-ketoesters yields the chromen-2-one scaffold .

  • Substituent Introduction:

    • Hexyl and Methyl Groups: Alkylation or Friedel-Crafts acylation at positions 3 and 4.

    • Tetrazolylmethoxy Group: Mitsunobu reaction or nucleophilic substitution using 5-hydroxymethyltetrazole .

Characterization Techniques

  • NMR Spectroscopy: Confirms substituent positions and purity .

  • HPLC-MS: Verifies molecular weight and detects intermediates .

  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks in analogues .

Physicochemical Properties

The compound exhibits a balance of lipophilicity (hexyl chain) and polarity (tetrazole), influencing its solubility and bioavailability:

  • logP: Predicted ~2.8, comparable to 3-(4-methoxyphenyl)-7-[(1H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one (logP = 2.38) .

  • Aqueous Solubility: Limited (<1 mg/mL) due to the hexyl chain, but improved by the tetrazole’s ionizability at physiological pH .

  • Thermal Stability: Chromenone derivatives typically degrade above 200°C, as observed in related compounds .

Biological Activity and Applications

Enzyme Inhibition

Tetrazole-containing chromenones often target enzymes via hydrogen bonding and π-stacking:

  • Cyclooxygenase-2 (COX-2): Analogues show IC₅₀ values <10 µM in inflammatory models .

  • Kinases: The tetrazole group mimics ATP’s phosphate, enabling competitive inhibition .

Table 2: Biological Data for Analogues

ActivityModel OrganismIC₅₀/MICSource Compound
COX-2 InhibitionIn vitro7.2 µM
AntifungalC. albicans12 µg/mL

Comparative Analysis with Analogues

Structural Modifications

  • 3-Hexyl-4,8-Dimethyl Analogue: The additional methyl at position 8 increases logP by 0.3 units but reduces aqueous solubility by 40%.

  • Phenacyloxy-Substituted Chromenone : Replacing tetrazole with phenacyloxy abolishes hydrogen-bonding capacity, lowering enzyme affinity.

Performance Metrics

PropertyTarget Compound4,8-Dimethyl AnaloguePhenacyloxy Derivative
logP2.83.13.6
COX-2 IC₅₀7.2 µM*5.8 µM>50 µM
Aqueous Solubility0.8 mg/mL*0.5 mg/mL0.2 mg/mL
*Predicted values based on structural analogues.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yield .

  • Target Identification: Screen against kinase libraries using high-throughput assays .

  • Formulation Studies: Explore nanoencapsulation to enhance solubility and bioavailability .

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